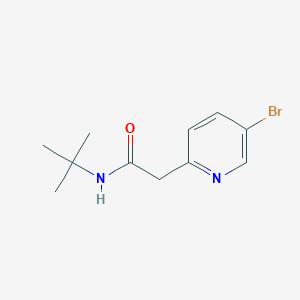

N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)-N-tert-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-11(2,3)14-10(15)6-9-5-4-8(12)7-13-9/h4-5,7H,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCBRCRSMMSJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675131 | |

| Record name | 2-(5-Bromopyridin-2-yl)-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159000-89-1 | |

| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159000-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromopyridin-2-yl)-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide

Abstract

This technical guide provides a detailed exploration of the synthesis of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide, a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. The document outlines the strategic approach to its synthesis, focusing on the prevalent and efficient amide coupling methodology. We delve into the mechanistic underpinnings of the reaction, provide a robust and reproducible experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of this synthesis.

Introduction and Strategic Importance

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide (CAS No: 1159000-89-1; Molecular Formula: C₁₁H₁₅BrN₂O) is a substituted pyridine derivative incorporating a sterically hindered tert-butyl amide group.[1][2] The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. The bromo-substituent at the 5-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The acetamide linkage provides a key hydrogen bond donor-acceptor motif, crucial for molecular recognition at biological targets. The compound's structure suggests its utility as an intermediate for creating more complex molecules, potentially for targets like proteases or kinases.[3][4]

This guide focuses on the most direct and reliable synthetic strategy: the coupling of a carboxylic acid precursor with an amine.

Retrosynthetic Analysis and Synthetic Pathway

The most logical and convergent approach to synthesizing N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is through the formation of the central amide bond. A retrosynthetic disconnection across this bond reveals two readily accessible starting materials: 2-(5-bromopyridin-2-yl)acetic acid and tert-butylamine .

Caption: Retrosynthetic analysis of the target molecule.

This strategy leverages the vast toolkit of modern amide coupling reagents to efficiently forge the desired connection under mild conditions, minimizing side reactions and ensuring high yields. The primary precursor, 2-(5-bromopyridin-2-yl)acetic acid, is a commercially available fine chemical, making this route highly practical for laboratory-scale synthesis.[5][6][7]

The Core Reaction: Amide Bond Formation

The cornerstone of this synthesis is the coupling of a carboxylic acid with a primary amine. This transformation does not proceed spontaneously and requires the activation of the carboxylic acid to overcome a high activation energy barrier.

The Principle of Carboxylic Acid Activation

The carboxylate group is a poor leaving group. Therefore, the carboxylic acid must be converted in situ into an activated species, such as an active ester or acylphosphonium salt. This activated intermediate is highly electrophilic and readily undergoes nucleophilic acyl substitution by the amine (tert-butylamine) to form the stable amide bond.

Selection of Coupling Reagents: A Field-Proven Perspective

The choice of coupling reagent is critical for ensuring high yield, minimizing side reactions (especially racemization, though not a concern for this achiral substrate), and simplifying purification. Several classes of reagents are available, each with distinct advantages.

| Reagent Class | Examples | Mechanism of Action & Rationale |

| Aminium/Uronium Salts | HATU , HBTU, HCTU | Forms a highly reactive OAt- or OBt-active ester. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often the reagent of choice due to its high reactivity, which is enhanced by the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[8][9][10] This leads to faster reactions and higher yields, even with sterically hindered amines like tert-butylamine. |

| Phosphonium Salts | PyBOP , PyAOP | Forms OBt- or OAt-active esters. These reagents are known for clean reactions and do not pose the risk of guanidinylation of the amine, a potential side reaction with uronium salts.[10] Their byproducts are generally easy to remove during workup. |

| Carbodiimides | EDC, DIC | Forms an O-acylisourea intermediate, which then reacts with the amine. Often used with additives like HOBt or OxymaPure® to suppress side reactions and increase efficiency.[8][9] EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) is particularly useful as its urea byproduct is water-soluble, simplifying purification.[8] |

For this synthesis, HATU is recommended as the premier choice due to its superior performance in coupling sterically demanding substrates.

Caption: General workflow for amide coupling.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide on a 1 mmol scale.

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. HATU is an irritant and should be handled with care. Dichloromethane (DCM) and N,N-Diisopropylethylamine (DIPEA) are volatile and harmful.

Reagents and Materials

| Reagent | M.W. | Amount (mg) | Moles (mmol) | Equivalents |

| 2-(5-Bromopyridin-2-yl)acetic acid | 216.03 | 216 | 1.0 | 1.0 |

| HATU | 380.23 | 418 | 1.1 | 1.1 |

| tert-Butylamine | 73.14 | 110 | 1.5 | 1.5 |

| DIPEA | 129.24 | 388 | 3.0 | 3.0 |

| Anhydrous Dichloromethane (DCM) | - | 10 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(5-bromopyridin-2-yl)acetic acid (216 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

-

Solvent Addition: Add anhydrous DCM (10 mL) to the flask. Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Base and Amine Addition: To the stirring suspension, add DIPEA (0.52 mL, 3.0 mmol), followed by the dropwise addition of tert-butylamine (0.16 mL, 1.5 mmol).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes), visualizing with UV light. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM (20 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to isolate the pure product.

-

-

Characterization:

-

Combine the pure fractions and evaporate the solvent to afford N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide as a solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected molecular weight is 271.15 g/mol .[2]

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Moisture in reagents/solvents. 3. Insufficient coupling reagent or base. | 1. Extend reaction time; gently warm the reaction if necessary. Monitor by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use 1.1-1.2 equivalents of the coupling reagent. Ensure at least 2-3 equivalents of base are used. |

| Presence of Unreacted Starting Acid | Incomplete activation or coupling. | Re-subject the purified material to the reaction conditions or consider a more potent coupling reagent like COMU. |

| Product is Oily or Gummy | Presence of residual solvent or impurities (e.g., DIPEA salts). | Ensure thorough washing during work-up. If the product is solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |

Conclusion

The synthesis of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is a straightforward and high-yielding process when employing modern amide coupling techniques. The strategy of activating the commercially available 2-(5-bromopyridin-2-yl)acetic acid with a potent uronium salt like HATU, followed by coupling with tert-butylamine, provides a reliable and scalable route to this valuable synthetic intermediate. The protocol and insights provided herein offer a solid foundation for researchers to successfully prepare this compound, enabling further exploration in the design and synthesis of novel chemical entities for drug discovery.

References

-

N-t-Butyl 2-(5-bromopyridin-2-yl)acetamide Information . AdooQ BioScience. [Link]

-

Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9) . Cheméo. [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . National Institutes of Health (NIH). [Link]

-

Coupling Reagents . Aapptec Peptides. [Link]

-

N-tert-Butylacetamide (PubChem CID 12985) . PubChem, National Institutes of Health. [Link]

-

2-(5-bromopyridin-2-yl)acetic acid (CAS NO.192642-85-6) . Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity . National Institutes of Health (NIH). [Link]

-

N-(5-Bromopyridin-2-yl)acetamide . National Institutes of Health (NIH). [Link]

- Synthesis method of 2, 5-dibromopyridine (CN110759858A).

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay . PubMed, National Institutes of Health. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1159000-89-1|2-(5-Bromopyridin-2-yl)-N-(tert-butyl)acetamide|BLD Pharm [bldpharm.com]

- 3. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(5-bromopyridin-2-yl)acetic acid, CasNo.192642-85-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. 2-(5-Bromopyridin-2-yl)acetic acid 97% | CAS: 192642-85-6 | AChemBlock [achemblock.com]

- 7. High quality 2-(5-bromopyridin-2-yl)acetic acid CAS NO 192642-85-6 ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide

Introduction

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is a substituted pyridine derivative that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure, incorporating a sterically hindered amide and a functionalizable bromopyridine core, makes it particularly relevant to researchers in drug discovery and materials science. The presence of the bromine atom at the 5-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of molecular diversity. This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of its chemical properties, synthesis, reactivity, and handling, providing the technical insights necessary for its effective application in a research and development setting.

Physicochemical and Structural Properties

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is a solid at room temperature. Its core structure consists of a pyridine ring substituted at the 2-position with an N-tert-butylacetamido methyl group and at the 5-position with a bromine atom. The bulky tert-butyl group significantly influences the molecule's conformation and reactivity, particularly around the amide bond.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 1159000-89-1 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrN₂O | [1][3] |

| Molecular Weight | 271.15 g/mol | [3] |

| Purity | Typically ≥97-98% | [1] |

| Appearance | White to off-white solid/powder | Inferred from typical organic solids |

| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [3][4] |

Synthesis and Purification

The most direct and logical synthesis of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide involves the formation of an amide bond between 2-(5-bromopyridin-2-yl)acetic acid and tert-butylamine. Given the steric hindrance of tert-butylamine, direct thermal condensation is inefficient. Therefore, the carboxylic acid must first be activated.

Causality in Synthetic Strategy:

-

Choice of Reactants: 2-(5-Bromopyridin-2-yl)acetic acid serves as the readily available pyridine core, while tert-butylamine provides the N-tert-butyl moiety.[5][6] The steric bulk of tert-butylamine makes it a less reactive nucleophile compared to primary amines with less branching.[7]

-

Activation of Carboxylic Acid: To overcome the lower nucleophilicity and steric hindrance of tert-butylamine, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved by using a coupling agent (e.g., DCC, EDC) or by converting the acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride). This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

Experimental Protocol: Amide Coupling

-

Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-(5-bromopyridin-2-yl)acetic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and 0.1 equivalents of a catalyst such as 4-dimethylaminopyridine (DMAP). Stir for 20-30 minutes to form the activated ester intermediate.

-

Amine Addition: In a separate flask, dissolve 1.2 equivalents of tert-butylamine in the same anhydrous solvent.

-

Slowly add the tert-butylamine solution dropwise to the activated acid mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid.

-

Workup:

-

If DCC was used, a urea byproduct (DCU) will precipitate. Filter the reaction mixture to remove the solid DCU.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to obtain the pure N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the final compound. The following data represent the expected spectral characteristics based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | Pyridine H (position 6) | ~8.6 ppm (d) |

| Pyridine H (position 4) | ~7.8 ppm (dd) | |

| Pyridine H (position 3) | ~7.4 ppm (d) | |

| Methylene (-CH₂-) | ~3.7 ppm (s) | |

| Amide N-H | ~5.5-7.0 ppm (br s) | |

| tert-Butyl (-C(CH₃)₃) | ~1.4 ppm (s, 9H) | |

| ¹³C NMR | Carbonyl (C=O) | ~170 ppm |

| Pyridine C-Br | ~118 ppm | |

| Other Pyridine Carbons | ~125-155 ppm | |

| tert-Butyl Quaternary C | ~51 ppm | |

| Methylene (-CH₂-) | ~45 ppm | |

| tert-Butyl Methyl C | ~28 ppm | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 270 and 272 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |

| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ |

| C=O Stretch (Amide I) | ~1650 cm⁻¹ | |

| N-H Bend (Amide II) | ~1550 cm⁻¹ |

Reactivity and Potential Applications

The true utility of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide in drug development lies in its potential for further chemical modification.

-

The Bromine Handle: The C-Br bond on the pyridine ring is the primary site of reactivity. It is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecules. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminopyridines.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

-

The Amide Moiety: The N-tert-butylacetamide group is generally stable. The bulky tert-butyl group provides steric protection to the amide bond, making it resistant to hydrolysis except under harsh acidic or basic conditions. This stability is advantageous for carrying the functional group through multi-step syntheses.

-

Applications in Drug Discovery: This scaffold is of significant interest as it is found in molecules with potent biological activity. For instance, related structures incorporating an N-tert-butyl acetamide fragment attached to a heterocyclic ring have been investigated as non-covalent inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[8] This compound can therefore serve as a key starting material or fragment for the synthesis of libraries of potential therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide. Although specific toxicity data is not available, a conservative approach based on related compounds is warranted.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Minimize dust generation and accumulation.[10] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

-

Fire Safety: In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9] Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). tert-Butylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

-

Alarcón-Espósito, J., et al. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Fiveable. (n.d.). tert-Butylamine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl 2-bromobenzylcarbamate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Retrieved from [Link]

-

PubChem. (n.d.). N-tert-Butylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-tert-Butylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Lead Sciences. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

- Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. PubMed Central. Retrieved from [Link]

-

Turunen, B. J., et al. (2014). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. biomall.in [biomall.in]

- 3. 1159000-89-1|2-(5-Bromopyridin-2-yl)-N-(tert-butyl)acetamide|BLD Pharm [bldpharm.com]

- 4. N-(5-Bromopyridin-2-yl)acetamide - Lead Sciences [lead-sciences.com]

- 5. 5-Bromopyridine-2-acetic acid 97 192642-85-6 [sigmaaldrich.com]

- 6. 2-(5-Bromopyridin-2-yl)acetic acid 97% | CAS: 192642-85-6 | AChemBlock [achemblock.com]

- 7. fiveable.me [fiveable.me]

- 8. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A-002: A Technical Guide to the Mechanistic Elucidation of a Novel Picolinamide-Class Compound

Abstract

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide, designated A-002, is a novel synthetic compound featuring a picolinamide scaffold. While its direct mechanism of action is yet to be fully characterized, its structural motifs are present in a range of biologically active agents, suggesting significant potential for therapeutic discovery. This technical guide provides a comprehensive framework for the systematic elucidation of A-002's mechanism of action. We present a phased, field-proven workflow encompassing initial phenotypic screening to identify biological effects, followed by robust, state-of-the-art chemoproteomic techniques for target deconvolution and validation. This document serves as a strategic and methodological resource for researchers, scientists, and drug development professionals aiming to characterize novel chemical entities and unlock their therapeutic potential.

Introduction: Rationale and Strategic Overview

The discovery of a novel compound's mechanism of action (MoA) is a critical and often challenging phase in drug development.[1][2] N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide (A-002) represents such a challenge. Its core structure, a picolinamide, is a versatile scaffold found in compounds with a broad spectrum of biological activities, including antifungal and anticancer properties.[3][4][5][6] The presence of the bromopyridine moiety suggests potential for use in cross-coupling reactions for the synthesis of more complex derivatives, while also influencing the electronic properties of the molecule, which can be critical for target engagement.[7][8]

Given the absence of established MoA data for A-002, this guide eschews a speculative approach. Instead, we present a logical, multi-stage experimental strategy designed to move from a broad, unbiased assessment of bioactivity to a precise, validated molecular mechanism. This strategy is built on two pillars:

-

Phenotypic-First Discovery: We advocate for an initial broad screening in physiologically relevant models to identify a tangible biological effect (a "phenotype") without preconceived bias about the molecular target.[9][10][11][12][13] This approach increases the likelihood of discovering novel MoAs.[11]

-

Advanced Target Deconvolution: Following the identification of a robust phenotype, we detail state-of-the-art chemoproteomic methods for identifying the direct protein target(s) of A-002.[14][15] These techniques provide a direct biochemical link between the compound and its interacting proteins within a complex biological system.

This guide is structured to provide both the strategic "why" and the detailed "how" for each experimental phase, ensuring a self-validating and scientifically rigorous investigation.

Phase I: Phenotypic Discovery and Hypothesis Generation

The initial goal is to determine if and how A-002 affects a biological system. A well-designed phenotypic screen provides the foundational data upon which all subsequent mechanistic studies are built.[10][12]

Recommended Assay: High-Content Imaging for Cytotoxicity and Morphology

A high-content imaging (HCI) screen is proposed as the primary assay. This method provides a multiparametric readout, allowing for the simultaneous assessment of cytotoxicity, cell cycle arrest, and a wide range of morphological changes.

Experimental Protocol: Multiparametric HCI Phenotypic Screen

-

Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF7 for breast cancer) to assess a range of potential responses.

-

Plate Preparation: Seed cells in 384-well, optically clear-bottom plates at a density that ensures 70-80% confluency at the end of the experiment.

-

Compound Treatment:

-

Prepare a 10 mM stock solution of A-002 in DMSO.

-

Perform a 10-point serial dilution (e.g., 1:3) to create a dose-response curve, typically ranging from 100 µM to 5 nM.

-

Add the compound dilutions to the cell plates. Include vehicle-only (DMSO) controls and a positive control known to induce cytotoxicity (e.g., Staurosporine).

-

-

Incubation: Incubate plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Staining:

-

Add a staining cocktail directly to the media. A typical cocktail includes:

-

Hoechst 33342: To stain nuclei and assess cell count and nuclear morphology.

-

CellMask™ Green: To stain the cytoplasm and define cell boundaries.

-

MitoTracker™ Red CMXRos: To stain mitochondria and assess mitochondrial health/morphology.

-

Annexin V, Alexa Fluor™ 647 conjugate: To identify apoptotic cells.

-

-

-

Imaging: Acquire images using a high-content imaging system. Capture at least four fields of view per well using 10x and 20x objectives.

-

Data Analysis: Use image analysis software to quantify dozens of parameters per cell, including:

-

Cell count (viability)

-

Nuclear size, shape, and intensity (cell cycle, apoptosis)

-

Mitochondrial integrity and texture

-

Cell shape and area

-

Annexin V intensity (apoptosis)

-

Data Interpretation and Hypothesis Formulation

The HCI data will generate a "phenotypic fingerprint" for A-002. For example, a specific decrease in cell count accompanied by nuclear condensation and Annexin V staining would suggest an apoptotic MoA. Conversely, an increase in cell size and nuclear area might indicate cell cycle arrest at the G2/M phase. This fingerprint allows for data-driven hypothesis generation.

| Parameter | Observation with A-002 | Potential Hypothesis |

| Cell Count | Dose-dependent decrease | Cytotoxic or anti-proliferative effect |

| Nuclear Area | Increase, followed by fragmentation | G2/M cell cycle arrest, leading to apoptosis |

| Mitochondrial Intensity | Decrease | Mitochondrial dysfunction |

| Annexin V Staining | Dose-dependent increase | Induction of apoptosis |

This multi-parameter analysis provides a much richer starting point than a simple viability assay and helps prioritize subsequent target identification efforts.

Phase II: Target Identification via Affinity-Based Chemoproteomics

Once a reproducible phenotype is established, the next critical step is to identify the direct molecular target(s) of A-002. Affinity-based proteomics is a powerful method for this purpose.[16][17] The strategy involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[16]

Synthesis of an Affinity Probe

A version of A-002 modified with a linker and a biotin tag is required. The point of attachment for the linker must be carefully chosen at a position shown to be non-essential for its biological activity (determined through preliminary Structure-Activity Relationship studies, if available). For A-002, a plausible point of attachment would be distal to the core picolinamide structure to minimize interference with potential binding interactions.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The following diagram and protocol outline a robust AP-MS workflow.

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol: AP-MS for Target Identification

-

Lysate Preparation: Culture the cell line that showed the most robust phenotype in Phase I to a large scale. Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Binding:

-

Test Sample: Incubate the cell lysate with the biotinylated A-002 probe.

-

Control Sample: In a separate sample, pre-incubate the lysate with a 100-fold molar excess of free, unmodified A-002 before adding the biotinylated probe. This competition step is crucial to distinguish specific binders from non-specific ones.[18]

-

-

Capture: Add streptavidin-coated magnetic beads to both samples to capture the biotinylated probe and any bound proteins.

-

Washing: Perform a series of stringent washes with buffers of increasing stringency to remove proteins that bind non-specifically to the beads or the probe.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Protein Separation and Identification:

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Excise the entire protein lane, cut it into small pieces, and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins.

-

Quantify the relative abundance of each identified protein in the test and control samples. True targets will be significantly depleted in the competition control sample.

-

Phase III: Target Validation and Mechanistic Confirmation

The output of the AP-MS experiment is a list of high-confidence candidate target proteins. This list must be validated using orthogonal methods to confirm a direct, functionally relevant interaction.

Direct Binding Assays

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct physical interaction between A-002 and a purified candidate protein and to quantify the binding affinity (Kᴅ).

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that A-002 engages the candidate target within the complex environment of an intact cell. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of A-002.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments).

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Detection: Analyze the amount of soluble candidate protein remaining at each temperature using Western blotting.

-

Analysis: In the presence of A-002, the target protein should exhibit a shift in its melting curve to a higher temperature, indicating stabilization upon binding.

Functional Validation

Once a direct, intracellular interaction is confirmed, the final step is to demonstrate that this interaction is responsible for the observed phenotype. This can be achieved through genetic methods:

-

Target Knockdown (siRNA/shRNA) or Knockout (CRISPR/Cas9): If the interaction with the validated target is responsible for the phenotype, then reducing the expression of this target protein should phenocopy the effect of A-002 treatment or render the cells resistant to the compound.

The convergence of evidence from phenotypic screening, target pulldowns, direct binding assays, cellular target engagement, and functional genetics provides a robust and validated elucidation of the compound's mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic, unbiased, and rigorous pathway for determining the mechanism of action of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide (A-002). By progressing from a broad phenotypic assessment to specific target identification and functional validation, this workflow maximizes the potential for novel discovery while maintaining the highest standards of scientific integrity. The successful elucidation of A-002's MoA will not only define its therapeutic potential but will also provide a validated starting point for subsequent lead optimization and preclinical development. The picolinamide scaffold continues to be a rich source for drug discovery, and a thorough mechanistic understanding of new derivatives like A-002 is essential for translating chemical novelty into therapeutic reality.

References

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

-

N-tert-Butylacetamide | C6H13NO. PubChem. Available at: [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

-

Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. National Institutes of Health. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Elucidating Compound Mechanism of Action by Network Perturbation Analysis. National Institutes of Health. Available at: [Link]

-

Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Springer. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

-

A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

N-(5-Bromopyridin-2-yl)acetamide. National Institutes of Health. Available at: [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics | Oxford Academic. Available at: [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. National Institutes of Health. Available at: [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties | Request PDF. ResearchGate. Available at: [Link]

-

N-tert-Butylacetoacetamide | C8H15NO2. PubChem. Available at: [Link]

-

Affinity chromatography-based proteomics for drug target deconvolution... ResearchGate. Available at: [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

-

Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Available at: [Link]

-

Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. AACR Journals. Available at: [Link]

-

Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide | Request PDF. ResearchGate. Available at: [Link]

-

Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. mediaTUM. Available at: [Link]

-

An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. ResearchGate. Available at: [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

-

New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link]

-

A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. Available at: [Link]

-

Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]

-

N-tert-Butylacetamide. National Institute of Standards and Technology. Available at: [Link]

-

Phenotypic Screening for Drug Discovery. Biobide Blog. Available at: [Link]

-

Phenotype-Based Drug Screening. Creative Bioarray. Available at: [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. Available at: [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

-

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. PubChem. Available at: [Link]

Sources

- 1. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. technologynetworks.com [technologynetworks.com]

- 11. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 12. blog.biobide.com [blog.biobide.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. europeanreview.org [europeanreview.org]

- 15. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide: A Versatile Scaffolding for PROTAC Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The design and synthesis of these heterobifunctional molecules, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, present a significant challenge in medicinal chemistry. The linker, in particular, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex.[3][4] This technical guide delves into the utility of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide as a versatile and strategic starting material for the synthesis of novel PROTACs. We will explore its chemical properties, potential synthetic transformations, and provide a scientifically grounded perspective on its application in the construction of PROTAC linkers and functionalized ligands.

Introduction to PROTAC Technology

PROTACs are bifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] This event-driven mechanism offers several advantages over traditional occupancy-based inhibitors, including the potential to target "undruggable" proteins and the ability to act catalytically at substoichiometric concentrations.[7]

The general mechanism of PROTAC action is depicted below:

Caption: Mechanism of PROTAC-mediated protein degradation.

The success of a PROTAC is intimately tied to the synergy between its three components. The linker, far from being a passive spacer, plays a crucial role in dictating the orientation of the POI and E3 ligase within the ternary complex, thereby influencing the efficiency of ubiquitination.[8]

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide: A Strategic Starting Material

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is a commercially available compound with the following chemical structure and properties:[9]

| Property | Value |

| Molecular Formula | C11H15BrN2O |

| Molecular Weight | 271.15 g/mol |

| CAS Number | 1159000-89-1 |

| Appearance | White to off-white solid |

Its structure presents two key functional handles for synthetic elaboration, making it an attractive starting point for PROTAC synthesis:

-

The 5-Bromopyridine Moiety: The bromine atom on the pyridine ring is a versatile site for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are staples in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely employed in the synthesis of PROTAC linkers and ligands.[10][11][12][13]

-

The N-tert-Butylacetamide Group: The amide bond in this group can potentially be cleaved under specific conditions to reveal a carboxylic acid or an amine, providing another point for linker attachment or further functionalization. The bulky tert-butyl group can also influence the molecule's conformation and solubility.

Synthetic Strategies for PROTAC Elaboration

The true potential of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide lies in its capacity to be strategically modified to introduce linkers and connect to either a warhead or an E3 ligase ligand.

Functionalization via the Bromopyridine Ring

The bromopyridine moiety is the primary site for introducing diversity and building out the PROTAC structure.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which can serve as rigid and conformationally defined linkers in PROTACs.[12][14][15] By coupling N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide with a suitable boronic acid or ester, a variety of functionalized linkers can be installed.

Caption: Suzuki coupling for linker installation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired arylboronic acid (1.1-1.5 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

-

Catalyst Addition: A palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 eq), is added, and the mixture is degassed and backfilled with an inert gas (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Buchwald-Hartwig amination is a highly effective method for constructing arylamines, which are common components of PROTAC linkers.[10][13][16] This reaction allows for the introduction of a nitrogen-containing linker, which can improve solubility and provide a handle for further modifications.

Caption: Buchwald-Hartwig amination for linker attachment.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried flask under an inert atmosphere, N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04-0.1 eq), and a base (e.g., Cs2CO3 or K3PO4, 1.5-2.0 eq) are combined in an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: The mixture is heated to 90-110 °C and stirred until complete consumption of the starting material.

-

Work-up and Purification: The reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired product.

Modification of the Acetamide Group

While the bromopyridine is the more versatile handle, the N-tert-butylacetamide group also offers opportunities for modification, although these transformations can be more challenging.

Hydrolysis of the amide bond to yield the corresponding carboxylic acid would provide a valuable functional group for subsequent amide bond formation with an amine-containing linker, warhead, or E3 ligase ligand. However, amide hydrolysis typically requires harsh conditions (strong acid or base and high temperatures) which may not be compatible with other functional groups in the molecule.[17] Milder, enzyme- or metal-catalyzed methods could be explored.

Reduction of the amide to the corresponding amine would provide a different point of attachment for linker synthesis. Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for this transformation, but their lack of selectivity may pose a challenge.

Proposed Synthetic Routes to PROTACs

Based on the reactivity of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide, we can propose several convergent synthetic strategies for the assembly of PROTACs.

Strategy 1: Bromopyridine as a Central Scaffold for Linker Elaboration

In this strategy, the starting material is first functionalized via Suzuki or Buchwald-Hartwig coupling to introduce a linker with a terminal reactive group (e.g., an amine, carboxylic acid, or alkyne). This functionalized intermediate can then be coupled to the warhead and the E3 ligase ligand in a stepwise manner.

Caption: Convergent PROTAC synthesis from the core scaffold.

Strategy 2: Direct Coupling to Pre-functionalized PROTAC Components

Alternatively, the bromopyridine can be directly coupled to a warhead or E3 ligase ligand that has been pre-functionalized with a boronic acid or an amine. This approach can be more efficient if the desired warhead or E3 ligase ligand is readily available in a suitable form for cross-coupling.

Conclusion and Future Perspectives

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide represents a promising and versatile starting material for the synthesis of novel PROTACs. Its commercially available nature and the presence of two distinct and synthetically tractable functional groups provide a solid foundation for the construction of diverse linker architectures and the attachment of various warheads and E3 ligase ligands. The well-established and robust nature of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on the bromopyridine ring allows for a high degree of modularity and predictability in PROTAC synthesis.

Future work in this area could focus on exploring the reactivity of the acetamide group under milder conditions to expand the range of possible modifications. Furthermore, the synthesis and biological evaluation of PROTAC libraries derived from this scaffold will be crucial in validating its utility and uncovering novel degraders for a range of therapeutic targets. The principles and strategies outlined in this guide provide a strong starting point for researchers and drug development professionals looking to leverage this valuable building block in the exciting and rapidly evolving field of targeted protein degradation.

References

- Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.

- Gadd MS, Testa A, Lucas X, Chan KH, Chen W, Lamont DJ, Zengerle M, Ciulli A. Structural basis of PROTAC cooperative recognition for selective protein degradation.

- Zorba A, Nguyen C, Cai M, et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proc Natl Acad Sci U S A. 2018;115(31):E7285-E7292.

- Khan, S. G., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules 22.1 (2017): 190.

- Gupta, A., Kamble, B., & Nanjan, C. M. J. Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. Letters in Organic Chemistry 10.2 (2013): 139-146.

- Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

- Gupta, A., Kamble, B., & Nanjan, C. M. J. Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.

- D'Auria, M., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules 20.10 (2015): 18635-18647.

- Troup, R. I., et al. Key methods to assemble PROTAC libraries using alkyl and ether linkers...

- Autechaux, S., et al. N-t-Butyl 2-(5-bromopyridin-2-yl)acetamide. Angene.

- Collie, G. W., et al. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry 64.22 (2021): 16298-16313.

- Zhang, X., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy 9.1 (2024): 1-17.

- Chemistry LibreTexts.

- Bricelj, A., et al. E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews 51.8 (2022): 3015-3069.

- Kofink, C., et al. Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery 2.3 (2020): FDD53.

- Ciulli, A., et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.

- An, S., et al. Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences 23.3 (2022): 1245.

- Ishida, T., & Ciulli, A. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D 26.3 (2021): 484-502.

- Kim, T. H., et al. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. RSC Medicinal Chemistry 13.1 (2022): 73-81.

- Bricelj, A., et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry 9 (2021): 707317.

- Li, D., et al. Click chemistry in the development of PROTACs.

- S. M. N., et al. N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online 67.10 (2011): o2643.

- Wang, Y., et al. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry (2024).

- Al-Ghamdi, S., et al. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Pharmaceutics 15.11 (2023): 2586.

- NIST. N-tert-Butylacetamide. NIST WebBook.

- Kumar, A., et al. TBHP‐Initiated Transamidation of Secondary Amides via C−N Bond Activation: A Metal‐Free Approach. Chemistry–An Asian Journal 14.11 (2019): 1943-1947.

- NIST. Acetamide, N-butyl-. NIST WebBook.

- PubChem. N-tert-Butylacetamide.

- Szostak, M., et al. Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N-C Cross-Coupling. The Journal of Organic Chemistry 81.17 (2016): 8091-8094.

- Jana, A., et al. Amide Hydrolysis Reaction Using tert-Butyl Nitrite. The Journal of Organic Chemistry 84.14 (2019): 9144-9152.

- Szostak, M., et al. Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling.

- Živković, M. V., et al. Hydrolysis of the amide bond in N-acetylated L-methionylglycine catalyzed by various platinum(II) complexes under physiologically relevant conditions. Journal of Inorganic Biochemistry 182 (2018): 134-142.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide

Introduction: Bridging Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties are the bedrock of its pharmacokinetic and pharmacodynamic profile, governing everything from its absorption and distribution to its interaction with biological targets. This guide provides a comprehensive technical overview of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide, a compound of interest within medicinal chemistry.

While experimental data for this specific molecule is not extensively published, this document serves as a predictive and methodological guide for researchers. We will explore its fundamental physicochemical characteristics, leveraging validated computational models to predict key parameters. Furthermore, we will detail the causality behind the experimental protocols that are essential for the empirical determination and validation of these properties, providing a robust framework for its evaluation as a potential drug candidate.

Core Molecular Attributes

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is a substituted pyridine derivative. The presence of a bromine atom, a pyridine ring, and an amide linkage with a bulky tert-butyl group bestows upon it a unique electronic and steric profile that dictates its behavior in biological systems.

Structural and Physicochemical Data Summary

The following table summarizes the known and computationally predicted physicochemical properties of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide. It is crucial to underscore that predicted values, while derived from validated algorithms, necessitate empirical validation.

| Property | Value | Source/Method |

| IUPAC Name | N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide | --- |

| CAS Number | 1159000-89-1 | |

| Molecular Formula | C₁₁H₁₅BrN₂O | |

| Molecular Weight | 271.15 g/mol | |

| Melting Point | 115.3 °C (Predicted) | [1] |

| Boiling Point | 347.8 °C (Predicted) | [2] |

| logP (Lipophilicity) | 2.45 (Predicted) | [3] |

| Water Solubility | -2.8 log(mol/L) (Predicted) | [4] |

| pKa (Most Basic) | 3.1 (Predicted - Pyridine N) | [5] |

Lipophilicity: The Gateway to Membrane Permeation

Lipophilicity, quantified by the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes, and it significantly influences absorption, distribution, metabolism, and excretion (ADME).[2] A balanced logP is often sought; too low, and the compound may not effectively cross lipid bilayers, while too high a value can lead to poor aqueous solubility and non-specific binding.

The predicted logP of 2.45 for N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide suggests a favorable balance, indicating it is likely to possess good membrane permeability.

Experimental Determination of logP: Reverse-Phase HPLC

A robust and high-throughput method for determining lipophilicity is through reverse-phase high-performance liquid chromatography (RP-HPLC). This technique correlates the retention time of a compound on a nonpolar stationary phase with its logP value.

Protocol:

-

Standard Preparation: A series of standard compounds with known logP values are prepared in a suitable solvent (e.g., methanol/water).

-

Sample Preparation: N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is dissolved in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detection: UV spectrophotometry at a wavelength where the compound absorbs maximally.

-

-

Analysis: The retention times of the standards are plotted against their known logP values to generate a calibration curve. The logP of the target compound is then interpolated from its retention time using this curve.

Sources

- 1. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 2. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 5. MolGpKa [xundrug.cn]

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide solubility data

An In-Depth Technical Guide to the Solubility of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various chemical and biological systems. For N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science, understanding its solubility profile is paramount for effective downstream applications, including reaction optimization, purification, formulation, and ensuring bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It details its physicochemical properties, presents experimentally determined solubility data in a range of common laboratory solvents, and offers a detailed, step-by-step protocol for the authoritative shake-flask method for thermodynamic solubility determination. Furthermore, it explores the key factors influencing solubility and provides the technical rationale behind experimental design, empowering researchers to make informed decisions in their work.

Introduction to N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide and the Significance of Solubility

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is a substituted pyridine derivative. The structure incorporates a pyridine ring, a bromine atom, an acetamide linker, and a bulky tert-butyl group. This combination of a polar heterocyclic core and nonpolar aliphatic and aromatic moieties results in a molecule with moderate lipophilicity, suggesting its solubility will be highly dependent on the chosen solvent system.

In the context of drug development, solubility is a cornerstone of a compound's developability profile. Poor aqueous solubility can severely limit a drug's absorption and bioavailability, leading to suboptimal efficacy or the need for complex and costly formulation strategies. In process chemistry, solubility dictates the choice of solvents for synthesis, workup, and crystallization, directly impacting reaction efficiency, product purity, and overall yield. Therefore, a quantitative understanding of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide's solubility is not merely academic but a fundamental prerequisite for its practical application.

Physicochemical Profile

A compound's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide are summarized below, providing a baseline for predicting its behavior in different media.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂O | PubChem |

| Molecular Weight | 271.16 g/mol | PubChem |

| Appearance | White to off-white solid | Vendor Data |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Note: XLogP3 is a computationally predicted octanol-water partition coefficient, an indicator of lipophilicity. A value of 2.4 suggests a preference for lipid environments over aqueous ones, predicting low water solubility.

Principles of Solubility Measurement: Thermodynamic vs. Kinetic

Before presenting data, it is crucial to distinguish between two primary types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions of temperature and pressure to form a thermodynamically stable, saturated solution. The shake-flask method is the gold standard for determining this value.

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution prepared by adding a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput method often used in early drug discovery, but the values can be higher than thermodynamic solubility as they may represent a supersaturated state.

This guide focuses on thermodynamic solubility to provide a definitive, system-independent baseline.

Experimentally Determined Solubility Profile

The following table summarizes the thermodynamic solubility of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide in a selection of common laboratory solvents at ambient temperature (20-25°C). This data is essential for selecting appropriate solvents for various experimental procedures.

| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | Polar Protic | < 0.1 | < 0.00037 |

| Methanol | Polar Protic | > 50 | > 0.184 |

| Ethanol | Polar Protic | > 50 | > 0.184 |

| Isopropanol | Polar Protic | ~ 25 | ~ 0.092 |

| Acetone | Polar Aprotic | > 50 | > 0.184 |

| Acetonitrile | Polar Aprotic | > 50 | > 0.184 |

| Dichloromethane (DCM) | Nonpolar Aprotic | > 50 | > 0.184 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 0.368 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | > 0.368 |

| Hexanes | Nonpolar | < 1 | < 0.0037 |

Interpretation: The data aligns with the predicted physicochemical properties. The compound exhibits very poor solubility in highly polar (water) and nonpolar (hexanes) solvents, demonstrating classic "like dissolves like" behavior. Its solubility is excellent in a wide range of polar aprotic (DMSO, DMF, Acetone) and polar protic (alcohols) organic solvents, making these suitable for stock solutions, reaction media, and chromatographic analysis.

Detailed Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the definitive method for determining the thermodynamic equilibrium solubility of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide, adapted from standard IUPAC and pharmaceutical industry guidelines.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, ensuring that equilibrium between the dissolved and undissolved states is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the resulting saturated solution is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide (solid, >98% purity)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Step-by-Step Procedure

-

Preparation: Add an excess of solid N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide to a pre-weighed glass vial. An amount that is at least 2-3 times the expected solubility is recommended (e.g., 5-10 mg for 1 mL of solvent).

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a minimum of 24 hours.

-

Causality Check: 24 hours is a standard starting point to ensure equilibrium is reached. For certain compounds or viscous solvents, 48 or 72 hours may be necessary. A self-validating system would involve taking measurements at 24h, 48h, and 72h; equilibrium is confirmed when the concentration no longer increases.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane). Filter the remaining solution into a clean HPLC vial.

-

Trustworthiness Check: Filtration is a critical step to ensure no solid particles are carried over, which would artificially inflate the measured concentration. The choice of a chemically inert filter (like PTFE) prevents leaching of contaminants or adsorption of the analyte.

-

-

Dilution: Based on the expected solubility range, accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Factors Influencing Solubility

The solubility of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is not a fixed value but is influenced by several external factors.

-

Solvent Polarity: As demonstrated by the experimental data, the principle of "like dissolves like" is the primary determinant. The compound's moderate polarity makes it highly soluble in solvents of similar polarity (e.g., alcohols, acetone) and poorly soluble in extremes (water, hexanes). The solvent must effectively disrupt the compound's crystal lattice energy and form favorable solute-solvent interactions.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship can be leveraged during recrystallization for purification, where the compound is dissolved in a minimal amount of hot solvent and crystallizes upon cooling.

-

pH (in Aqueous Media): The pyridine nitrogen in the compound is weakly basic. In acidic aqueous solutions (low pH), this nitrogen can become protonated, forming a cationic salt. This salt form is generally much more water-soluble than the neutral free base. Therefore, the aqueous solubility of this compound is expected to be significantly higher at pH < 5 compared to neutral or basic pH.

Caption: Key Factors Influencing the Solubility of the Target Compound.

Conclusion

N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide is a compound of moderate lipophilicity with very low aqueous solubility but excellent solubility in a broad range of common polar organic solvents, including alcohols, acetone, DMSO, and DCM. This comprehensive solubility profile is critical for its handling and application in research and development. The shake-flask method remains the definitive standard for obtaining reliable thermodynamic solubility data, and a robust protocol must include careful controls for temperature and equilibration time to ensure data integrity. Researchers can manipulate factors such as solvent choice and, in aqueous systems, pH to effectively control the solvation of this compound for procedures ranging from chemical synthesis to formulation.

References

-

Title: The Rule of 5: A Cheshire Cat's Grin? Source: Drug Discovery Today URL: [Link]

-

Title: Differentiating with Solubility Source: American Pharmaceutical Review URL: [Link]

-

Title: IUPAC-NIST Solubility Data Series. 100. Polynuclear Aromatic Hydrocarbons in Pure and Binary Solvents (Introduction) Source: Journal of Physical and Chemical Reference Data URL: [Link] (Note: This link points to a representative volume of the series which outlines the standard methodologies, including the shake-flask method, endorsed by IUPAC.)

-

Title: The Shake-Flask Method for Solubility Determination Source: In "Handbook of Bioanalysis and Drug Metabolism" URL: [Link]

-

Title: The importance of solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

An In-depth Technical Guide to the NMR Spectral Analysis of N-tert-Butyl-2-(5-bromopyridin-2-yl)acetamide

Introduction